molecular formula C22H28Br2 B8278713 Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl-

Benzene,1,4-dibromo-2,5-di-1-octyn-1-yl-

Cat. No. B8278713
M. Wt: 452.3 g/mol
InChI Key: IENNVGIINDEKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073938B2

Procedure details

Under nitrogen atmosphere, 1,4-dibromo-2,5-diiodobenzene (3.0 g, 6.2 mmol) was dissolved in diisopropylamine (45 ml) and anhydrous benzene (45 ml), followed by stirring for 30 minutes. Copper iodide (235 mg, 0.12 mmol), PdCl2(PPh3)2 (430 mg, 0.61 mmol), and 1-dodecene (1.9 ml, 12.9 mmol) were added to the mixture, followed by stirring at room temperature for 14 hours. The reaction liquid was poured into water and extracted with chloroform, and the obtained organic layer was washed with 200 ml of water three times. The resulting organic layer was dried over anhydrous sodium sulfate and purified by a column chromatography (silica gel and methylene chloride:hexane=1:3), followed by recrystallization in ethanol, thereby colorless powdery 1,4-dibromo-2,5-bis(octyne-1-yl)benzene was obtained (1.56 g, yield: 56%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Quantity
235 mg
Type
catalyst
Reaction Step Four
Quantity
430 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6](I)[C:5]([Br:9])=[CH:4][C:3]=1I.[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH2:17]=[CH:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]CCCC.O.[CH:30](NC(C)C)(C)[CH3:31]>[Cu](I)I.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([C:17]#[C:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24])[C:5]([Br:9])=[CH:4][C:3]=1[C:30]#[C:31][CH2:11][CH2:16][CH2:15][CH2:14][CH2:13][CH3:12] |^1:42,61|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)I)Br)I
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
45 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1.9 mL
Type
reactant
Smiles
C=CCCCCCCCCCC
Name
Quantity
235 mg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
430 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
the obtained organic layer was washed with 200 ml of water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by a column chromatography (silica gel and methylene chloride:hexane=1:3)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization in ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C#CCCCCCC)Br)C#CCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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